molecular formula C11H16BNO5S B1461720 (4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid CAS No. 874219-52-0

(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

Cat. No. B1461720
CAS RN: 874219-52-0
M. Wt: 285.13 g/mol
InChI Key: CMUQRJVOEZOCJL-UHFFFAOYSA-N
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Description

“(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO5S . It has a molecular weight of 285.13 g/mol . The compound is typically stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The structure of this compound has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid” are not detailed in the retrieved documents, boronic acids are generally known to participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 4 .

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives

The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, which is crucial for binding to enantioselective proteins .

Drug Design: Stereogenicity and Biological Activity

The stereogenicity of the pyrrolidine ring means that different stereoisomers can lead to diverse biological profiles in drug candidates. This is particularly important in the design of new compounds with specific biological activities .

Antibacterial Agents: Structure-Activity Relationship (SAR)

Research has shown that the N′-substituents of pyrrolidine derivatives can significantly influence antibacterial activity. This insight is valuable for developing new antibacterial agents with enhanced efficacy .

Sensing Applications: Boronic Acid Interactions

Boronic acids, such as the one in this compound, interact with diols and strong Lewis bases, which makes them useful in various sensing applications. This includes the detection of fluoride or cyanide anions .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5S/c1-18-10-5-4-9(12(14)15)8-11(10)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUQRJVOEZOCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657415
Record name [4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

CAS RN

874219-52-0
Record name B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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